1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole
CAS No.: 677733-57-2
Cat. No.: VC7579520
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 677733-57-2 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 2-indol-1-yl-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |
| Standard InChI Key | IBIDDBCFQQHQJT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN2C=CC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole features two distinct pharmacophores:
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Indole Core: The indole system (C8H7N) provides a planar aromatic framework that facilitates π-π stacking interactions with biological targets, such as enzymes or receptors . The nitrogen atom at position 1 of the indole is substituted with a 2-morpholin-4-yl-2-oxoethyl group, which introduces steric bulk and hydrogen-bonding capabilities.
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Morpholine-Ketone Side Chain: The morpholine ring (C4H9NO) is connected via a ketone group (-CO-) to the indole nitrogen. This arrangement enhances the compound’s polarity, as evidenced by its solubility in polar aprotic solvents .
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational modeling and database searches .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.294 g/mol | |
| CAS Number | 677733-57-2 | |
| IUPAC Name | 2-indol-1-yl-1-morpholin-4-ylethanone |
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole typically involves sequential alkylation and condensation reactions. A representative route includes:
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Indole Alkylation: Reaction of 1H-indole with chloroacetyl chloride in the presence of a base (e.g., K2CO3) to yield 1-(2-chloroethyl)-1H-indole.
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Morpholine Incorporation: Substitution of the chloride group with morpholine under nucleophilic conditions, facilitated by polar solvents like dimethylformamide (DMF) .
A derivative, 1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (CAS No. N/A), is synthesized via Vilsmeier-Haack formylation of the parent compound, introducing an aldehyde group at position 3 of the indole ring . This modification expands its utility in Schiff base formation or as a precursor for heterocyclic expansions.
Challenges in Scalability
Current synthetic methods face limitations in yield and purity due to:
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Competing side reactions at the indole nitrogen.
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Sensitivity of the morpholine ring to acidic or oxidative conditions .
Optimization strategies, such as microwave-assisted synthesis or catalytic asymmetric induction, remain underexplored but could enhance efficiency .
Biological Activities and Mechanistic Insights
Table 2: Comparative Bioactivity of Indole-Morpholine Derivatives
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole | PI3Kγ | 320 ± 45 | |
| Thiophene-carboxamide derivative | Bcr-Abl | 150 ± 20 |
Antimicrobial and Antiviral Profiles
Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and herpes simplex virus type 1 (EC50 = 12 µM) . The morpholine moiety’s ability to disrupt microbial membrane integrity may underlie these effects.
Research Advancements and Clinical Relevance
Pharmacokinetic Studies
Despite promising in vitro activity, the compound’s pharmacokinetic profile remains suboptimal:
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Low Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4 limits oral bioavailability .
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Metabolic Stability: Rapid hepatic clearance (t1/2 = 1.2 h in rat models) due to cytochrome P450-mediated oxidation .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies highlight critical modifications:
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Carbaldehyde Introduction: The 3-carbaldehyde derivative (MW 272.3 g/mol) shows enhanced kinase selectivity due to additional hydrogen bonding with active-site lysine residues .
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Sulfanyl Substitution: Incorporation of a thiophene-carboxamide group (as in CAS No. 533866-85-2) improves solubility and TNF-α inhibition by 40% compared to the parent compound.
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